molecular formula C10H11F3O2 B2994575 (2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 2230789-83-8

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol

Cat. No. B2994575
CAS RN: 2230789-83-8
M. Wt: 220.191
InChI Key: XYALWNOSLLNFIT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMPRO, and it has a molecular formula of C10H11F3O2. TFMPRO is a chiral compound, meaning it has two enantiomers, (S)-TFMPRO and (R)-TFMPRO.

Scientific Research Applications

Stereocontrolled Access and Applications in Epoxypropane Synthesis

Shimizu, Sugiyama, and Fujisawa (1996) demonstrated a highly stereocontrolled method to access 1,1,1-Trifluoro-2,3-epoxypropane from 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution. This process allows for the preparation of enantiomerically pure compounds, highlighting the importance of this trifluoromethoxy phenyl compound in synthetic organic chemistry Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane via Lipase-Mediated Kinetic Resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol and Its Application.

Advanced Synthesis of CETP Inhibitors

Li et al. (2010) developed an advanced synthetic route to produce multi-hundred grams of a potent cholesteryl ester transfer protein (CETP) inhibitor with excellent chemical and optical purities. This synthesis involves the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, showcasing the critical role of trifluoromethoxy phenyl compounds in medicinal chemistry Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol.

Polymerization Initiators and Solvation Studies

Souverain, Leborgne, Sauvet, and Sigwalt (1980) investigated the complexation of some trifluoromethanesulphonates by their conjugate acid, demonstrating the solvation effects in polymerization processes. This study provides insight into the interactions and applications of trifluoromethoxy phenyl compounds in polymer chemistry Polymerizations of ethylenic monomers initiated by superacids—II: Complexation of some trifluoromethanesulphonates by their conjugate acid.

properties

IUPAC Name

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYALWNOSLLNFIT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol

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